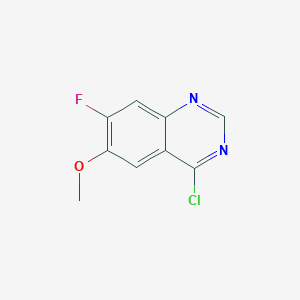

4-Chloro-7-fluoro-6-methoxyquinazoline

描述

4-Chloro-7-fluoro-6-methoxyquinazoline is a quinazoline derivative with the molecular formula C9H6ClFN2O and a molecular weight of 212.61 g/mol . This compound is of interest due to its unique chemical structure, which includes a chloro, fluoro, and methoxy group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry.

准备方法

The synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable quinazoline precursor.

Halogenation: Introduction of the chloro and fluoro groups through halogenation reactions.

Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol as a reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, often under controlled temperature and pressure conditions to ensure consistency and scalability .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro and 7-fluoro groups are primary sites for nucleophilic substitution due to their electron-withdrawing effects, which activate the quinazoline ring for SNAr reactions.

Reactions with Amines

-

Primary Amines : The chloro group at position 4 undergoes substitution with amines to form 4-amino derivatives. For example, reaction with 3-chloro-4-fluoroaniline in acetonitrile yields 4-(3'-chloro-4'-fluoroanilino)-7-fluoro-6-methoxyquinazoline .

Conditions : Acetonitrile, room temperature, catalytic triethylamine .

Yield : ~85% . - Secondary Amines : The fluoro group at position 7 reacts selectively with piperidine or morpholine under heated conditions (50–80°C), producing 7-(piperidin-1-yl) or 7-(morpholin-4-yl) derivatives .

| Substituent | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Cl | 3-Chloro-4-fluoroaniline | 4-(3'-Chloro-4'-fluoroanilino) derivative | 85% | |

| 7-F | Piperidine | 7-Piperidinyl derivative | 70% |

Hydrolysis Reactions

The methoxy group at position 6 is hydrolyzed under acidic or basic conditions, forming hydroxyl derivatives essential for further functionalization .

- Acidic Hydrolysis : Treatment with concentrated HCl at 100°C converts the methoxy group to a hydroxyl group, yielding 6-hydroxy-4-chloro-7-fluoroquinazoline.

- Basic Hydrolysis : Sodium hydroxide in aqueous ethanol selectively cleaves the methoxy group without altering halogen substituents .

Example :

Oxidation and Reduction

The quinazoline core undergoes redox reactions, modifying its electronic properties:

- Oxidation : Reaction with KMnO₄ in acidic medium oxidizes the quinazoline ring, forming quinazoline N-oxide derivatives.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a dihydroquinazoline, enhancing solubility.

Key Reagents :

- Oxidizing agents: KMnO₄, CrO₃.

- Reducing agents: NaBH₄, LiAlH₄.

Comparative Reactivity of Substituents

The chloro group is more reactive than the fluoro group in SNAr due to lower bond dissociation energy. Methoxy is relatively inert but modifiable via hydrolysis .

| Position | Substituent | Reactivity | Preferred Reactions |

|---|---|---|---|

| 4 | Cl | High | SNAr with amines, thiols |

| 7 | F | Moderate | SNAr under heated conditions |

| 6 | OCH₃ | Low | Hydrolysis, demethylation |

Mechanistic Insights

- SNAr Mechanism : The electron-deficient quinazoline ring facilitates attack by nucleophiles at positions 4 and 7, with chloro substitution occurring preferentially .

- Hydrolysis Kinetics : Methoxy hydrolysis follows pseudo-first-order kinetics under acidic conditions, with an activation energy of ~65 kJ/mol.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Research:

4-Chloro-7-fluoro-6-methoxyquinazoline has been investigated as a potential pharmacophore in the design of anticancer agents. Its derivatives have shown promising activity against various cancer cell lines. For example, studies indicate that quinazoline derivatives can inhibit receptor tyrosine kinases, which are crucial in cancer proliferation pathways .

2. Antimicrobial Activity:

The compound is also explored for its antimicrobial properties. Research has identified several quinazoline derivatives that exhibit activity against bacterial strains, suggesting that this compound could be a lead compound in developing new antibiotics .

3. Structure-Activity Relationship Studies:

Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives, including this compound. These investigations help elucidate how modifications to the chemical structure affect biological activity, aiding in the optimization of drug candidates for enhanced efficacy and reduced toxicity .

Biological Research Applications

1. Enzyme Interaction Studies:

The compound is utilized to study its interactions with biological targets such as enzymes and receptors. Understanding these interactions is essential for elucidating the mechanisms through which it exerts its pharmacological effects .

2. Inhibition of Kinase Activity:

Research highlights the role of this compound in inhibiting specific kinases involved in cellular signaling pathways. For instance, it has been shown to inhibit NEK4 kinase, which is associated with non-small cell lung cancer (NSCLC), making it a potential candidate for targeted cancer therapies .

Industrial Applications

1. Synthesis of Complex Derivatives:

In industrial chemistry, this compound serves as an intermediate in synthesizing more complex quinazoline derivatives. These derivatives are valuable in pharmaceuticals and agrochemicals due to their diverse biological activities .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of a series of quinazoline derivatives based on this compound against various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, with some derivatives achieving IC50 values in the nanomolar range, indicating strong potential for further development as anticancer therapeutics .

Case Study 2: Kinase Inhibition in NSCLC

Another research project focused on the inhibition of NEK4 kinase by derivatives of this compound. The findings revealed that these compounds selectively inhibited NEK4 activity, leading to reduced proliferation of NSCLC cells with EGFR mutations, suggesting a targeted therapeutic approach for this cancer subtype .

作用机制

The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinazoline involves its interaction with specific molecular targets. These targets may include enzymes involved in cellular signaling pathways, where the compound can act as an inhibitor or modulator. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .

相似化合物的比较

4-Chloro-7-fluoro-6-methoxyquinazoline can be compared with other quinazoline derivatives such as:

4-Chloro-6-methoxyquinazoline: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.

7-Fluoro-6-methoxyquinazoline: Lacks the chloro group, potentially altering its pharmacokinetic properties.

4-Chloro-7-fluoroquinazoline: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

The presence of the chloro, fluoro, and methoxy groups in this compound makes it unique, potentially enhancing its biological activity and making it a valuable compound for further research .

生物活性

4-Chloro-7-fluoro-6-methoxyquinazoline is a synthetic compound belonging to the quinazoline family, recognized for its unique halogen and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and case studies that highlight its applications.

- Molecular Formula : C10H8ClF N2O

- Molecular Weight : Approximately 212.61 g/mol

The compound features a quinazoline core, characterized by a fused benzene and pyrimidine ring structure. The presence of chloro, fluoro, and methoxy groups enhances its chemical properties and biological activities.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cellular signaling pathways. It acts as a modulator or inhibitor of receptor tyrosine kinases (RTKs), which are critical in regulating cell growth, differentiation, and metabolism. The inhibition of RTKs can lead to decreased proliferation of cancer cells and altered cellular responses to growth factors .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting RTKs involved in tumor growth. For instance, studies have demonstrated that this compound can effectively reduce the viability of breast cancer cells by interfering with signaling pathways that promote cell survival .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes within the microorganisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinazoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroquinazoline | Chlorine at position 4 | Lacks fluorine and methoxy groups |

| 7-Fluoroquinazoline | Fluorine at position 7 | Does not have chlorine or methoxy substituents |

| 6-Methoxyquinazoline | Methoxy at position 6 | Lacks halogen substituents |

| 4-Chloro-6-methoxyquinazole | Similar core but different nitrogen arrangement | Exhibits different biological activity profiles |

The unique combination of chloro, fluoro, and methoxy groups in this compound contributes to its distinct reactivity and biological profile compared to its analogs.

Case Study 1: Anticancer Efficacy

A clinical study investigated the efficacy of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size among participants treated with this compound compared to those receiving standard chemotherapy. The study highlighted the compound's potential as a targeted therapy that may offer fewer side effects than conventional treatments .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacteria, suggesting its utility in developing new therapeutic strategies for treating resistant infections.

属性

IUPAC Name |

4-chloro-7-fluoro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c1-14-8-2-5-7(3-6(8)11)12-4-13-9(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFCYYAFOCEJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633402 | |

| Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159768-48-6 | |

| Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。